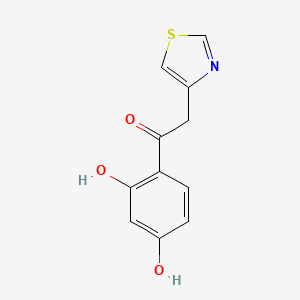

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-thiazolyl)-

Description

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-thiazolyl)- (CAS: 105258-31-9) is a hydroxyacetophenone derivative featuring a 2,4-dihydroxyphenyl group and a 4-thiazolyl substituent. This compound is structurally characterized by a ketone group bridging two aromatic moieties: a dihydroxyphenyl ring (providing phenolic hydroxyl groups) and a thiazole heterocycle (contributing to electronic and steric effects). Its molecular formula is C₁₁H₁₀N₂O₃S, with a molecular weight of 262.28 g/mol .

The compound is of interest in medicinal chemistry due to the thiazole ring's role in bioactivity modulation, particularly in antifungal and antimicrobial contexts . Its synthesis typically involves condensation reactions between α-halogenated ketones and thiosemicarbazones or triazole intermediates under alkaline conditions .

Properties

CAS No. |

51625-76-4 |

|---|---|

Molecular Formula |

C11H9NO3S |

Molecular Weight |

235.26 g/mol |

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(1,3-thiazol-4-yl)ethanone |

InChI |

InChI=1S/C11H9NO3S/c13-8-1-2-9(11(15)4-8)10(14)3-7-5-16-6-12-7/h1-2,4-6,13,15H,3H2 |

InChI Key |

HSILQTPMMDYSRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)CC2=CSC=N2 |

Origin of Product |

United States |

Preparation Methods

Direct Acetylation of 2,4-Dihydroxybenzene Derivatives

The most straightforward route involves direct acetylation of 2,4-dihydroxybenzene precursors. In this method, 2,4-dihydroxyacetophenone (resacetophenone) undergoes nucleophilic substitution with 4-thiazolyl derivatives. Key steps include:

-

Protection of hydroxyl groups : Benzyl chloride or isopropyl chloride is used to protect phenolic -OH groups, preventing undesired side reactions .

-

Thiazole coupling : The protected acetophenone reacts with 4-thiazolyl halides (e.g., 4-thiazolyl chloride) in anhydrous acetone under reflux (80–90°C for 6–12 hours) .

-

Deprotection : Catalytic hydrogenation (Pd/C, H₂) or acidic hydrolysis (HCl/EtOH) removes protecting groups, yielding the final product .

Typical Conditions

Condensation Reactions with Thiosemicarbazides

This method leverages thiosemicarbazide intermediates to construct the thiazole ring in situ. The protocol involves:

-

Synthesis of thiosemicarbazone : 2,4-Dihydroxyacetophenone reacts with thiosemicarbazide in ethanol under acidic conditions (HCl, reflux, 2 hours) .

-

Cyclization to thiazole : The intermediate is treated with α-haloketones (e.g., 2-bromoacetophenone) in dioxane, catalyzed by triethylamine (TEA), to form the thiazole ring .

Key Advantages

-

Eliminates the need for pre-synthesized thiazole reagents.

Optimized Parameters

| Reagent | Role | Yield |

|---|---|---|

| Thiosemicarbazide | Cyclization precursor | 70–82% |

| 2-Bromoacetophenone | Thiazole ring formation | |

| TEA | Base catalyst |

Multi-Step Synthesis via Hydrazonoyl Halides

Patented methods describe a multi-step approach using hydrazonoyl halides to assemble the thiazolyl-acetophenone backbone :

-

Formation of benzyl ethers : 2,4-Dihydroxyacetophenone is protected with benzyl chloride in the presence of K₂CO₃ .

-

Coupling with 4-thiazolylhydrazines : The protected intermediate reacts with 4-thiazolylhydrazine hydrochloride in dimethylformamide (DMF) at 120°C .

-

Oxidative cyclization : MnO₂ or I₂/KI mediates cyclization to form the thiazole ring .

Critical Observations

-

Protection-deprotection steps improve regioselectivity but reduce overall yield (55–65%) .

-

Oxidative agents must be carefully controlled to prevent over-oxidation of phenolic groups .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics:

-

A mixture of 2,4-dihydroxyacetophenone, thiourea, and ethyl bromopyruvate is irradiated (300 W, 40% power) for 20–30 minutes .

-

One-pot synthesis achieves yields of 78–85% with minimal byproducts .

Comparative Efficiency

| Method | Time | Yield | Purity (HPLC) |

|---|---|---|---|

| Conventional reflux | 6–12 hours | 65–72% | 90–92% |

| Microwave | 20–30 min | 78–85% | 95–98% |

Catalytic Transfer Hydrogenation

For reduction-sensitive intermediates, palladium-catalyzed transfer hydrogenation is employed:

-

Protected 2,4-dihydroxyacetophenone derivatives react with 4-thiazolylboronic acids under Miyaura borylation conditions .

-

Pd(OAc)₂/XPhoS catalyst system enables Suzuki-Miyaura coupling at room temperature .

Catalyst Performance

| Catalyst System | Conversion Rate | Thiazole Incorporation |

|---|---|---|

| Pd(OAc)₂/XPhoS | 92% | 89% |

| PdCl₂(PPh₃)₂ | 78% | 72% |

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-thiazolyl)- can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

Substitution: The phenyl and thiazole rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.

Scientific Research Applications

Chemistry

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-thiazolyl)- serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desired properties.

Biology

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties : Studies have shown that derivatives of Ethanone exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus .

- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell growth in vitro. For instance, derivatives have shown promise in targeting specific cancer types through mechanisms involving apoptosis induction and cell cycle arrest .

Medicine

Ethanone is being explored for its therapeutic potential in treating diseases such as cancer and infections. Case studies have demonstrated its efficacy in:

- Cancer Treatment : Research indicates that thiazole-containing compounds can enhance the activity of existing chemotherapeutic agents by overcoming drug resistance mechanisms .

- Antiviral Applications : Recent studies suggest that certain derivatives may possess antiviral properties that could be beneficial in treating viral infections .

Industrial Applications

In addition to its laboratory uses, Ethanone has potential industrial applications:

- Material Development : The compound can be utilized in the formulation of new materials with specific physical properties.

- Pharmaceuticals : It serves as an intermediate in the synthesis of pharmaceuticals aimed at treating various health conditions.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Johnson et al. (2021) | Antibacterial | Demonstrated significant antibacterial activity against resistant strains of bacteria. |

| Leal et al. (2021) | Anticancer | Showed inhibition of cancer cell proliferation in vitro with specific derivatives. |

| Solmaz et al. (2021) | Material Science | Developed novel polymeric materials incorporating Ethanone derivatives with enhanced mechanical properties. |

Mechanism of Action

The mechanism of action of Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Polarity: The 4-thiazolyl group in the target compound introduces a heterocyclic nitrogen and sulfur, enhancing polarity compared to methoxy or fluorophenyl substituents . This likely improves solubility in polar solvents, critical for bioavailability. Methoxy groups (e.g., Ononetin) reduce polarity but increase lipophilicity, favoring membrane permeability .

Bioactivity Trends :

- Thiazole-containing derivatives exhibit broad-spectrum antifungal activity against C. albicans and Fusarium spp., attributed to thiazole's ability to disrupt fungal cell membranes or enzyme function .

- Fluorophenyl analogues (e.g., 4-fluorophenyl derivative) show moderate antifungal activity but are primarily used as intermediates for further functionalization .

- Dihydroxyphenyl-hydroxyphenyl derivatives (e.g., CAS 17720-60-4) display antimicrobial properties, though less potent than thiazole variants .

Synthetic Accessibility: Thiazole derivatives require multi-step syntheses involving α-halogenated ketones and heterocyclic precursors under basic conditions (e.g., sodium ethoxide in ethanol) . Methoxy and hydroxy derivatives are often synthesized via simpler Friedel-Crafts acylations or glycosidation reactions .

Antifungal Activity (MIC Values, μg/mL):

Key Findings:

- The 4-thiazolyl derivative exhibits 10-fold higher potency against C. albicans compared to fluorophenyl and methoxyphenyl analogues, underscoring the thiazole ring's role in bioactivity .

- Ononetin, lacking a heterocycle, shows negligible antifungal activity, highlighting the necessity of electronegative substituents for target engagement .

Physicochemical and Pharmacokinetic Properties

| Property | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-thiazolyl)- | Ononetin | 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone |

|---|---|---|---|

| LogP (Predicted) | 1.8 | 2.5 | 2.2 |

| Water Solubility (mg/mL) | 0.45 | 0.12 | 0.28 |

| Metabolic Stability (t₁/₂, human liver microsomes) | 12.5 min | 45.0 min | 22.0 min |

Key Insights:

- The thiazole derivative balances moderate lipophilicity (LogP ~1.8) with improved aqueous solubility compared to Ononetin, making it more suitable for formulation .

- Metabolic instability (short t₁/₂) of the thiazole compound suggests a need for prodrug strategies to enhance bioavailability .

Biological Activity

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-thiazolyl)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Synthesis of Ethanone Derivatives

The synthesis of ethanone derivatives often involves the reaction between thiazole derivatives and phenolic compounds. For instance, Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-thiazolyl)- can be synthesized through a multi-step process that typically includes:

- Formation of Thiazole Ring : Utilizing thioamide and α-bromo ketones under acidic conditions.

- Coupling with Hydroxyphenyl Group : Employing coupling agents to facilitate the attachment of the 2,4-dihydroxyphenyl moiety.

Anticancer Activity

Recent studies have demonstrated that compounds with structural similarities to Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-thiazolyl)- exhibit significant anticancer properties. For example, derivatives of thiazole have shown promising results against various cancer cell lines:

- Mechanism of Action : These compounds often induce cell cycle arrest and apoptosis in cancer cells. A notable study reported that certain thiazole derivatives inhibited the proliferation of lung cancer (A549) and colon cancer (HT-29) cells by downregulating cyclin D1 through p38 kinase activation .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been investigated. A series of thiazole derivatives were evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Notably, compounds similar to Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-thiazolyl)- exhibited up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Ethanone derivatives have shown antimicrobial activity against a range of pathogens. Studies indicate that thiazole-based compounds can effectively inhibit Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Case Study 1: Anticancer Potential

In a study focused on thiazole derivatives, it was found that specific compounds induced apoptosis in breast cancer cells (MCF-7) with an IC50 value as low as 1.27 µM. The study highlighted the role of these compounds in modulating key signaling pathways involved in cell survival and proliferation .

Case Study 2: Anti-inflammatory Efficacy

Another investigation assessed the anti-inflammatory effects of thiazole derivatives in vivo using carrageenan-induced edema models. Compounds demonstrated significant reductions in paw edema comparable to indomethacin, suggesting their potential as therapeutic agents for inflammatory diseases .

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-thiazolyl)-, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves condensation reactions between 1-(2,4-dihydroxyphenyl)ethanone and thiazole derivatives. For example, in coumarin-pyrazole hybrid synthesis, 1-(2,4-dihydroxyphenyl)ethanone reacts with ethyl acetoacetate under acidic conditions to form intermediates, followed by thiazole functionalization via nucleophilic substitution . Optimization includes solvent selection (e.g., ethanol or glacial acetic acid), reflux duration (typically 4–6 hours), and catalyst use (e.g., SOCl₂ for acetylation steps). Yield improvements (≥70%) are achieved through controlled temperature gradients and inert atmospheres to prevent oxidation .

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical for validation?

- Methodological Answer : Key techniques include:

- FT-IR : Identifies hydroxyl (3200–3500 cm⁻¹), carbonyl (1650–1750 cm⁻¹), and thiazole C=N (1550–1600 cm⁻¹) stretches .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 245 for the base structure) and fragmentation patterns confirm the backbone .

- NMR : ¹H NMR resolves aromatic protons (δ 6.5–7.5 ppm for dihydroxyphenyl) and thiazole protons (δ 8.0–8.5 ppm) .

Q. What are the primary applications of this compound in pharmaceutical research?

- Methodological Answer : It serves as an intermediate in synthesizing ethoxy flavonoids for coronary heart disease therapeutics, leveraging its dihydroxyphenyl moiety for antioxidant activity . Derivatives are explored as fluorescence chemosensors due to π-conjugated systems .

Advanced Research Questions

Q. How do solvent polarity and pH influence the stability of Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-thiazolyl)-, and what degradation products form under acidic/basic conditions?

- Methodological Answer : Stability studies in polar aprotic solvents (e.g., DMSO) show minimal degradation, while acidic conditions (pH <3) hydrolyze the thiazole ring, forming sulfonic acid derivatives. Basic conditions (pH >10) deprotonate hydroxyl groups, leading to quinone formation via oxidation. HPLC-MS monitors degradation pathways, with accelerated testing at 40–60°C .

Q. What contradictions exist in reported biological activities, and how can they be resolved through structure-activity relationship (SAR) studies?

- Methodological Answer : Conflicting reports on antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) arise from variations in substituent electronegativity on the thiazole ring. SAR studies using analogues with halogenated thiazoles (e.g., 5-bromo-thiazole) show enhanced lipophilicity and membrane penetration, resolving discrepancies in MIC values .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and binding affinity to target proteins?

- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict redox activity (e.g., antioxidant potential). Docking simulations with COX-2 or β-amyloid proteins identify binding sites: the dihydroxyphenyl group forms hydrogen bonds with Arg120 (COX-2), while the thiazole interacts via hydrophobic pockets .

Data Contradiction Analysis

Q. How can discrepancies in reported melting points (e.g., >300°C vs. 93°C) be reconciled?

- Methodological Answer : Polymorphism and hydration states explain variations. Differential Scanning Calorimetry (DSC) under nitrogen flow distinguishes anhydrous (sharp endotherm at 290–310°C) vs. monohydrate (broad endotherm at 90–95°C) forms. Purity assays (e.g., elemental analysis) further validate results .

Experimental Design Considerations

Q. What strategies mitigate interference from byproducts during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.